![molecular formula C14H8F5NO B4966519 2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)

2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the molecular formula C15H9F5N2O2 . It is also known as “penfluron” in China .

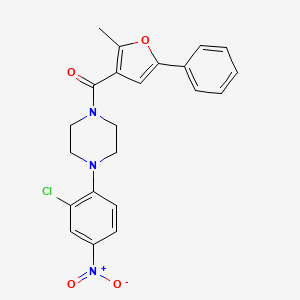

Molecular Structure Analysis

The molecular structure of “2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide” consists of a benzamide core with two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group attached to a phenyl ring at the nitrogen position .Wissenschaftliche Forschungsanwendungen

Fungicide

“2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide” has been used as a fungicide with both curative and protective action . It has been used to control powdery mildew in cereals .

Antifungal and Antibacterial Pesticides

This compound has been utilized as a starting material to synthesize novel benzoylurea derivatives containing a pyrimidine moiety . These derivatives have shown moderate to good in vitro antifungal activities against various fungi such as Botrytis cinerea in cucumber, tobacco, and blueberry, Phomopsis sp., and Rhizoctonia solani . Some of these compounds have also exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

Neurotoxicant

This compound has a moderate oral mammalian toxicity and is recognized as a neurotoxin .

Environmental Impact

Very little information is available regarding its environmental fate. It has a low toxicity to birds and aquatic invertebrates but shows a greater toxicity to fish .

Chemical Synthesis

“2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide” can be used as a starting material in the synthesis of other chemical compounds .

Research on Succinate Dehydrogenase (SDH)

Molecular docking simulation demonstrated that one of the synthesized compounds formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase (SDH), providing a possible explanation for the mechanism of action between the target compounds and SDH .

Wirkmechanismus

Target of Action

It is categorized as an insect growth regulator and insect chemosterilant , suggesting that it likely interacts with specific proteins or receptors that regulate insect development and reproduction.

Mode of Action

As an insect growth regulator and chemosterilant, it may interfere with the normal development and reproductive processes of insects

Biochemical Pathways

Given its categorization as an insect growth regulator and chemosterilant, it is plausible that it affects pathways related to insect development and reproduction .

Result of Action

Given its classification as an insect growth regulator and chemosterilant, it likely results in disrupted development and sterilization in insects .

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F5NO/c15-10-2-1-3-11(16)12(10)13(21)20-9-6-4-8(5-7-9)14(17,18)19/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNQPNLXGJMZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)

![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)

![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)

![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)

![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)

![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)

![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)

![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)

![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)

![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)

![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)